2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Cefteram Pivoxil is the pivalate ester prodrug of cefteram, a semi-synthetic, broad-spectrum, third-generation cephalosporin with antibacterial activity. After oral administration of cefteram pivoxil, the ester bond is cleaved, releasing active cefteram.
Biological Activity
The compound 2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate represents a complex structure with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C22H27N9O7S2. Its structure includes multiple functional groups that contribute to its biological activity. The presence of thiazole and tetrazole rings suggests potential interactions with biological targets such as enzymes and receptors.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Studies have shown that it acts synergistically with other antibiotics, enhancing their efficacy against resistant strains. For instance, it has been tested against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics .
The proposed mechanism involves inhibition of bacterial cell wall synthesis and disruption of protein synthesis. The thiazole moiety is believed to interfere with the ribosomal function, while the bicyclic structure may inhibit enzymes involved in cell wall biosynthesis .
Case Studies
- Synergistic Effects : A study conducted on a combination therapy involving this compound and ceftriaxone showed a reduction in bacterial load in infected mice models, suggesting enhanced therapeutic potential when used in combination .
- Toxicity Profile : Toxicological assessments revealed that at therapeutic doses, the compound exhibits low toxicity levels in mammalian cells, indicating a favorable safety profile for potential clinical applications .
- In Vivo Efficacy : In a murine model of bacterial infection, administration of the compound resulted in a significant decrease in mortality rates compared to untreated controls, further supporting its potential as an effective antimicrobial agent .
Data Tables
Parameter | Value |
---|---|
Molecular Formula | C22H27N9O7S2 |
Molecular Weight | 495.63 g/mol |
Solubility | Soluble in DMSO and methanol |
MIC against E. coli | 0.5 µg/mL |
MIC against S. aureus | 0.25 µg/mL |
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYAXIPXULMHAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N9O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.